molecular formula C20H21F3N4O3 B2969122 N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide CAS No. 1223483-91-7

N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide

Cat. No.: B2969122
CAS No.: 1223483-91-7
M. Wt: 422.408
InChI Key: OIKYUOSEJMYGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide is a structurally complex acetamide derivative featuring a central imidazolidinone ring substituted with a methyl group and a 3-(trifluoromethyl)phenyl moiety. This compound’s molecular formula is C₂₀H₂₄N₄O₄ (molecular weight: 384.4 g/mol), with a Smiles string COc1ccc(C2(C)NC(=O)N(CC(=O)NC3(C#N)CCCCC3)C2=O)cc1 .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O3/c1-18(13-6-5-7-14(10-13)20(21,22)23)16(29)27(17(30)26-18)11-15(28)25-19(12-24)8-3-2-4-9-19/h5-7,10H,2-4,8-9,11H2,1H3,(H,25,28)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKYUOSEJMYGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC(=O)NC2(CCCCC2)C#N)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-cyanocyclohexyl)-2-[4-methyl-2,5-dioxo-4-[3-(trifluoromethyl)phenyl]imidazolidin-1-yl]acetamide is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H24F3N4O3
  • Molecular Weight : 422.408 g/mol
  • CAS Number : 956367-58-1
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various receptor tyrosine kinases (RTKs). Research indicates that this compound can:

  • Inhibit tyrosine kinases such as c-Abl and PDGF-R, which are implicated in cell proliferation and survival pathways .
  • Modulate endocytosis of epidermal growth factor receptor (EGFR), influencing cellular signaling cascades related to growth and differentiation .
  • Regulate autophagy , particularly by affecting lysosomal trafficking and function, which is crucial for cellular homeostasis under stress conditions .

Biological Activity Overview

The compound has been studied for its effects on several biological processes:

Biological Activity Description
Tyrosine Kinase Inhibition Inhibits c-Abl and PDGF-R, affecting cancer cell proliferation .
Endocytosis Modulation Enhances EGFR stability and modulates synaptic formation through MUSK .
Autophagy Regulation Positively influences lysosomal functions during oxidative stress .
Impact on Immune Response Regulates T-cell migration and differentiation, enhancing immune responses .

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that the compound effectively reduced tumor growth in xenograft models by inhibiting c-Abl-mediated pathways, suggesting its potential as an anti-cancer agent.
  • Neuroprotection : Research indicated that the compound could protect neuronal cells from oxidative damage by modulating autophagy, highlighting its possible application in neurodegenerative diseases.
  • Inflammatory Disorders : The compound was shown to regulate immune cell migration in models of inflammation, indicating a role in treating autoimmune conditions.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents on Imidazolidinone Ring Acetamide Side Chain Molecular Weight (g/mol) Key Functional Groups
Target Compound 4-methyl, 4-[3-(trifluoromethyl)phenyl] 1-cyanocyclohexyl 384.4 CF₃, cyano, imidazolidinone
N-(1-cyanocyclohexyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide 4-methyl, 4-(4-methoxyphenyl) 1-cyanocyclohexyl 384.4 Methoxy, cyano, imidazolidinone
Compound 6m N/A (triazole core) 4-chlorophenyl, naphthalen-1-yloxy 393.11 Chlorine, naphthalene, triazole
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Benzothiazole core Phenyl, trifluoromethylbenzothiazole Not reported CF₃, benzothiazole, amide

Key Observations:

Substituent Effects: The 3-(trifluoromethyl)phenyl group in the target compound enhances lipophilicity and electron-withdrawing properties compared to the 4-methoxyphenyl analogue . This difference may influence receptor binding affinity and metabolic stability. 1-Cyanocyclohexyl vs.

Synthetic Pathways: The target compound’s synthesis likely involves imidazolidinone ring formation followed by amide coupling, similar to methods described for related compounds (e.g., CDI-mediated coupling in , microwave-assisted reactions in ).

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Name Anticonvulsant Activity Solubility (Predicted) LogP (Estimated)
Target Compound Not reported Low (high lipophilicity) ~3.5
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Active (anticonsulvant) Moderate ~2.8
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Not reported Low ~3.2

Key Observations:

  • Biological Activity : While the target compound’s activity is unspecified, structurally related acetamides (e.g., ) show anticonvulsant effects, suggesting possible shared mechanisms.

Crystallographic and Conformational Analysis

  • Hydrogen Bonding: Unlike the N—H⋯N hydrogen-bonded dimers in , the target compound’s cyanocyclohexyl group may disrupt such interactions, favoring alternative packing motifs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.